molecular formula C25H19ClCuN8Na4O14S4+4 B12759849 Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) CAS No. 93981-05-6

Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-)

Cat. No.: B12759849
CAS No.: 93981-05-6
M. Wt: 974.7 g/mol
InChI Key: VHCSLPLWHKYBNW-UHFFFAOYSA-N
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Description

Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) involves multiple steps. The process typically begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond typically yields aromatic amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize biological specimens under a microscope.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) involves its interaction with various molecular targets. The azo group can undergo electron transfer reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to bind to proteins and nucleic acids makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
  • Tetrasodium 4-amino-3,6-bis((5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Uniqueness

What sets tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) apart is its unique combination of functional groups, which confer specific chemical and physical properties. Its ability to form stable complexes with metals and its vibrant color make it particularly valuable in industrial and research applications.

Properties

CAS No.

93981-05-6

Molecular Formula

C25H19ClCuN8Na4O14S4+4

Molecular Weight

974.7 g/mol

IUPAC Name

tetrasodium;5-[[6-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-3-sulfoanilino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-4-hydroxybenzene-1,3-disulfonic acid;copper

InChI

InChI=1S/C25H19ClN8O14S4.Cu.4Na/c26-23-30-24(27)32-25(31-23)29-15-4-2-12(7-17(15)50(40,41)42)28-11-1-3-14-10(5-11)6-18(51(43,44)45)20(21(14)35)34-33-16-8-13(49(37,38)39)9-19(22(16)36)52(46,47)48;;;;;/h1-9,28,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H3,27,29,30,31,32);;;;;/q;;4*+1

InChI Key

VHCSLPLWHKYBNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1NC3=CC(=C(C=C3)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Cu]

Origin of Product

United States

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